

# Ritlecitinib tosylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



# Ritlecitinib Tosylate: A Comprehensive Technical Guide

## An In-depth Analysis of the Dual JAK3/TEC Family Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ritlecitinib, as its tosylate salt, is a first-in-class, orally bioavailable, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1] Developed by Pfizer, it has received approval for the treatment of severe alopecia areata.[2][3] Its unique mechanism of selectively targeting JAK3 over other JAK isoforms and its additional activity against TEC family kinases offer a nuanced approach to immunomodulation.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to **ritlecitinib tosylate**.

## **Chemical Structure and Properties**

**Ritlecitinib tosylate** is an organosulfonate salt formed from the equimolar combination of ritlecitinib and 4-toluenesulfonic acid.[2]



Image of the chemical structure of **ritlecitinib tosylate** Ritlecitinib tosylate chemical structure

## **Physicochemical Properties**

A summary of the key physicochemical properties of ritlecitinib and its tosylate salt is presented in the table below.

| Property               | Value                                                                                                                        | Reference  |
|------------------------|------------------------------------------------------------------------------------------------------------------------------|------------|
| IUPAC Name             | 1-{(2S,5R)-2-methyl-5-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}prop-2-en-1-one 4-methylbenzene-1-sulfonic acid | [5]        |
| CAS Number             | 2192215-81-7                                                                                                                 | [6]        |
| Molecular Formula      | C22H27N5O4S                                                                                                                  | [6]        |
| Molecular Weight       | 457.55 g/mol                                                                                                                 | [6]        |
| Appearance             | White to off-white to pale pink solid                                                                                        | [7][8]     |
| Melting Point          | 199°C                                                                                                                        | [9]        |
| Solubility             | Freely soluble in water;<br>Soluble in DMSO (83.33<br>mg/mL)                                                                 | [7][8][10] |
| pKa (Strongest Acidic) | 13.59                                                                                                                        | [11]       |
| pKa (Strongest Basic)  | 6.6                                                                                                                          | [11]       |
| LogP (pH 4)            | 0.445                                                                                                                        | [12]       |
| LogP (pH 7)            | 1.50                                                                                                                         | [12]       |
| LogP (pH 9)            | 1.40                                                                                                                         | [12]       |

## **Spectroscopic Data**



While detailed spectra are not publicly available, characterization would involve standard analytical techniques.

- ¹H NMR (400 MHz, DMSO-d6): Expected signals would correspond to the protons on the pyrrolopyrimidine, piperidine, and acryloyl moieties of ritlecitinib, as well as the tosyl group.
- ¹³C NMR (100 MHz, DMSO-d6): Expected signals would align with the carbon environments in both the ritlecitinib and tosylate structures.
- Mass Spectrometry: Electrospray ionization (ESI) in positive mode would be expected to show a parent ion for the ritlecitinib free base.

## **Mechanism of Action**

Ritlecitinib exerts its therapeutic effect through the irreversible inhibition of JAK3 and the TEC family of kinases.[13]

## **JAK3 Inhibition and the JAK/STAT Signaling Pathway**

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling that governs immune cell development, activation, and differentiation. Ritlecitinib's high selectivity for JAK3 is attributed to its covalent binding to a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3. Other JAK family members (JAK1, JAK2, and TYK2) possess a serine at the equivalent position, which does not permit this irreversible interaction, thus conferring selectivity.[14] By inhibiting JAK3, ritlecitinib blocks the signaling of common gamma-chain (yc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for lymphocyte function.[4][9] This disruption of the signaling cascade prevents the phosphorylation and activation of downstream STAT proteins, ultimately modulating the immune response.[13]





Click to download full resolution via product page

Figure 1: Ritlecitinib's inhibition of the JAK/STAT signaling pathway.



## **TEC Family Kinase Inhibition**

Ritlecitinib also inhibits members of the TEC kinase family, including ITK, BTK, TEC, RLK, and BMX.[14] This is due to the presence of a cysteine residue in these kinases at a position analogous to Cys-909 in JAK3.[14] TEC kinases are involved in the signaling pathways of various immune cell receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR). [14] By inhibiting these kinases, ritlecitinib can further modulate the immune response by affecting T-cell and B-cell activation and function.



Click to download full resolution via product page

Figure 2: Ritlecitinib's inhibition of TEC family kinase signaling.

# Quantitative Data In Vitro Kinase Inhibition



The following table summarizes the half-maximal inhibitory concentrations (IC50) of ritlecitinib against various kinases.

| Kinase | IC50 (nM) | Reference |
|--------|-----------|-----------|
| JAK3   | 33.1      | [14]      |
| JAK1   | > 10,000  | [14]      |
| JAK2   | > 10,000  | [14]      |
| TYK2   | > 10,000  | [14]      |
| RLK    | 155       | [14]      |
| ITK    | 395       | [14]      |
| TEC    | 403       | [14]      |
| ВТК    | 404       | [14]      |
| BMX    | 666       | [14]      |

## In Vitro STAT Phosphorylation Inhibition

Ritlecitinib inhibits cytokine-induced STAT phosphorylation in human whole blood.

| Cytokine (STAT) | IC50 (nM) | Reference |
|-----------------|-----------|-----------|
| IL-2 (STAT5)    | 244       | [15]      |
| IL-4 (STAT6)    | 340       | [15]      |
| IL-7 (STAT5)    | 407       | [15]      |
| IL-15 (STAT5)   | 266       | [15]      |
| IL-21 (STAT3)   | 355       | [15]      |

## **Human Pharmacokinetic Properties**

The pharmacokinetic parameters of ritlecitinib following oral administration in humans are summarized below.



| Parameter                                   | Value                                                              | Reference |
|---------------------------------------------|--------------------------------------------------------------------|-----------|
| Oral Bioavailability                        | ~64%                                                               | [16]      |
| Tmax (Time to Peak Plasma<br>Concentration) | ~1 hour                                                            | [16]      |
| Plasma Protein Binding                      | ~14%                                                               | [16]      |
| Terminal Half-life                          | 1.3 - 2.3 hours                                                    | [16]      |
| Volume of Distribution (steady state)       | 73.8 L                                                             | [13]      |
| Systemic Clearance                          | 43.7 L/h                                                           | [13]      |
| Metabolism                                  | CYP3A, CYP2C8, CYP1A2, CYP2C9, and various GSTs                    | [16]      |
| Excretion                                   | ~66% in urine, ~20% in feces<br>(4% as unchanged drug in<br>urine) | [16]      |

# Experimental Protocols Synthesis and Purification of Ritlecitinib Tosylate

The synthesis of ritlecitinib is a multi-step process.[17] An improved process development and scale-up has been described, which avoids costly catalysts and chromatographic purifications. [18]

Key steps in an improved synthesis include:

- Hydrogenation: Replacement of PtO2 with a 5% Rh/C catalyst for pyridine hydrogenation.
   [18]
- Chiral Resolution: Diastereomeric salt crystallization to isolate the enantiomerically pure cisisomer.[18]
- Amidation: High-yielding amidation via Schotten-Baumann conditions.[18]



 Tosylate Salt Formation and Crystallization: A reproducible crystallization procedure to form a stable crystalline tosylate salt suitable for formulation.[18]

Purification: The final product is typically purified by crystallization. A study on the impact of process impurities on the crystallization of **ritlecitinib tosylate** highlights the importance of controlling oligomeric impurities to ensure proper crystal growth.[19]

## In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol is a generalized representation based on common kinase assay methodologies.

- Reagents and Materials:
  - Recombinant human kinases (JAK3, TEC family, etc.)
  - Kinase-specific peptide substrate
  - ATP
  - Ritlecitinib tosylate (serially diluted)
  - Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
  - Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
  - 384-well assay plates
- Procedure:
  - Add kinase, peptide substrate, and ritlecitinib tosylate (or vehicle control) to the wells of the assay plate.
  - Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
  - Initiate the kinase reaction by adding ATP.



- Incubate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each ritlecitinib concentration and determine the IC50 value using non-linear regression analysis.

# STAT Phosphorylation Assay in Human Whole Blood (Representative Protocol)

This protocol is based on descriptions of intracellular flow cytometry assays.[20]

- Reagents and Materials:
  - Freshly collected human whole blood (heparinized)
  - Ritlecitinib tosylate (serially diluted)
  - Cytokines (e.g., IL-2, IL-15)
  - Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
  - Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
  - Fluorochrome-conjugated anti-phospho-STAT antibodies (e.g., anti-pSTAT5)
  - Flow cytometer
- Procedure:
  - Aliquot whole blood into tubes.
  - Add ritlecitinib tosylate at various concentrations and incubate (e.g., 30 minutes at 37°C).



- Stimulate the cells by adding the appropriate cytokine and incubate (e.g., 15 minutes at 37°C).
- Fix the cells by adding fixation buffer.
- Lyse red blood cells and permeabilize the remaining cells with permeabilization buffer.
- Stain the cells with the anti-phospho-STAT antibody.
- Acquire data on a flow cytometer.
- Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the lymphocyte population.
- Calculate the percent inhibition of STAT phosphorylation and determine the IC50 value.

## **Analytical Methods**

A stability-indicating UHPLC-DAD-MS/MS method has been developed for the analysis of ritlecitinib and its degradation products.[21]

- Instrumentation: Ultra High-Performance Liquid Chromatography with a Diode Array Detector and Tandem Mass Spectrometry.
- Column: A C18 stationary phase is commonly used.
- Mobile Phase: A gradient of an aqueous solution with an acidic modifier (e.g., formic acid)
   and an organic solvent (e.g., acetonitrile) is typical.[21]
- Detection: DAD for quantification and MS/MS for identification and structural elucidation of the parent compound and any impurities or degradants.

# **Experimental and Logical Workflows Workflow for Kinase Selectivity Profiling**





#### Click to download full resolution via product page

Figure 3: A logical workflow for determining the kinase selectivity profile of ritlecitinib.

## Conclusion

**Ritlecitinib tosylate** is a highly selective, irreversible dual inhibitor of JAK3 and TEC family kinases with a well-characterized chemical structure and pharmacological profile. Its unique mechanism of action provides a targeted approach to immunomodulation for the treatment of autoimmune diseases such as alopecia areata. The data and methodologies presented in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Comprehensive Safety Exposure-Response Analysis to Support Ritlecitinib Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ritlecitinib tosylate | C22H27N5O4S | CID 145722621 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. drugpatentwatch.com [drugpatentwatch.com]

## Foundational & Exploratory





- 6. US8552191B2 Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one compounds Google Patents [patents.google.com]
- 7. tdcommons.org [tdcommons.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ritlecitinib Tosilate? [synapse.patsnap.com]
- 11. Ritlecitinib Tosylate Monograph for Professionals Drugs.com [drugs.com]
- 12. The Stability-Indicating Ultra High-Performance Liquid Chromatography with Diode Array Detector and Tandem Mass Spectrometry Method Applied for the Forced Degradation Study of Ritlecitinib: An Appraisal of Green and Blue Metrics [mdpi.com]
- 13. pfizermedical.com [pfizermedical.com]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Stability-Indicating Ultra High-Performance Liquid Chromatography with Diode Array Detector and Tandem Mass Spectrometry Method Applied for the Forced Degradation Study of Ritlecitinib: An Appraisal of Green and Blue Metrics PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ritlecitinib tosylate chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12366228#ritlecitinib-tosylate-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com